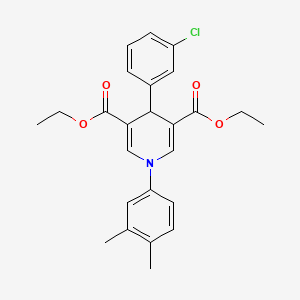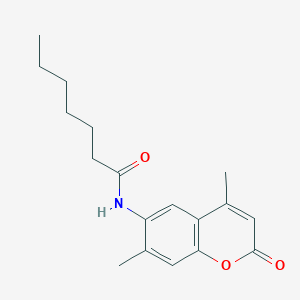![molecular formula C19H14N4O2S B11647614 (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647614.png)
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring, and various functional groups such as hydroxyl, imino, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the thiadiazole ring. Subsequent reactions, including oxidation and substitution, are carried out to introduce the imino and methylidene groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds
Scientific Research Applications
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidine derivatives, such as:
- (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-CHLOROPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- (6Z)-6-[(4-NITROPHENYL)METHYLIDENE]-5-IMINO-2-(4-FLUOROPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and imino groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-amino-2-(4-methylphenyl)-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H14N4O2S/c1-11-2-6-13(7-3-11)18-22-23-16(20)15(17(25)21-19(23)26-18)10-12-4-8-14(24)9-5-12/h2-10H,20H2,1H3 |
InChI Key |
VFMBMKOHMGCXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11647557.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B11647561.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B11647564.png)
![3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647567.png)
![(5E)-5-[(2-bromophenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11647575.png)
![(5E)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647576.png)
![1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B11647582.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11647583.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647586.png)

![3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)

![4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647606.png)
![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
